N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide

5-HT2A Receptor Binding Affinity Radioligand Displacement

N-(4-Chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide (CAS: 303032-98-6) is a synthetic substituted phenethylamine derivative characterized by a 4-chloro-2,5-dimethoxyphenyl head group linked to a phenoxybutanamide tail via an amide bond. The compound functions as an agonist at the serotonin 5-HT2A receptor, a G protein-coupled receptor implicated in neuropsychiatric signaling.

Molecular Formula C18H20ClNO4
Molecular Weight 349.81
CAS No. 303032-98-6
Cat. No. B2934702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide
CAS303032-98-6
Molecular FormulaC18H20ClNO4
Molecular Weight349.81
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)Cl
InChIInChI=1S/C18H20ClNO4/c1-22-16-12-15(17(23-2)11-14(16)19)20-18(21)9-6-10-24-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21)
InChIKeyQHKOCSQJAZNTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide (CAS 303032-98-6) – Scientific Selection & Procurement Baseline


N-(4-Chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide (CAS: 303032-98-6) is a synthetic substituted phenethylamine derivative characterized by a 4-chloro-2,5-dimethoxyphenyl head group linked to a phenoxybutanamide tail via an amide bond [1]. The compound functions as an agonist at the serotonin 5-HT2A receptor, a G protein-coupled receptor implicated in neuropsychiatric signaling . Its molecular structure distinguishes it from classic phenethylamine psychedelics (e.g., DOI, TCB-2) through the incorporation of an extended butanamide linker, which alters its receptor interaction profile and pharmacological selectivity [2].

Why Generic 5-HT2A Agonist Substitution Fails for N-(4-Chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide Procurement


The 5-HT2A receptor pharmacology landscape is dominated by high-affinity, low-selectivity agonists (e.g., DOI, TCB-2) and ultra-selective tool compounds (e.g., 25CN-NBOH), yet N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide occupies a distinct intermediate niche defined by moderate 5-HT2A affinity (Ki = 10 nM) and a unique off-target interaction profile [1]. Generic substitution with higher-affinity agonists would over-engage the 5-HT2A receptor, confounding dose-response interpretations, while substitution with highly selective alternatives would eliminate the compound's distinct D2 and 5-HT1A receptor interactions that may be essential for polypharmacology studies [2]. The butanamide linker further confers physicochemical properties (e.g., solubility, metabolic stability) that cannot be replicated by phenethylamine-based comparators, directly impacting formulation and in vivo experimental design [3].

Quantitative Differentiation of N-(4-Chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide Against 5-HT2A Agonist Comparators


Moderate 5-HT2A Binding Affinity: A Measured Alternative to Supra-Potent Agonists

N-(4-Chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide binds to the human 5-HT2A receptor with a Ki of 10 nM, as determined by radioligand displacement assays [1]. In direct comparison, the classical agonist DOI exhibits 14-fold higher affinity (Ki = 0.7 nM) , while the ultra-potent TCB-2 demonstrates up to 38-fold higher affinity (Ki = 0.26 nM) [2]. This 10-40x affinity differential positions the compound as a lower-potency agonist suitable for experiments where receptor supersaturation or desensitization must be avoided.

5-HT2A Receptor Binding Affinity Radioligand Displacement

Distinct Polypharmacology Profile: Balanced D2 and 5-HT1A Affinity Unseen in Selective Comparators

Beyond 5-HT2A binding, N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide exhibits significant affinity for dopamine D2 receptors (Ki = 24 nM) and 5-HT1A receptors (Ki = 39 nM), with 5.5-fold selectivity for 5-HT2A over 5-HT2C (Ki = 55 nM) [1]. In stark contrast, the comparator 25CN-NBOH demonstrates >100-fold selectivity for 5-HT2A over 5-HT2C and negligible D2 engagement. The target compound's balanced polypharmacology distinguishes it as a multi-target ligand, whereas 25CN-NBOH is purpose-built as a single-target probe.

Receptor Selectivity Polypharmacology D2 Dopamine Receptor 5-HT1A Receptor

Structural Divergence: Butanamide Linker Distinguishes from Phenethylamine-Derived Comparators

N-(4-Chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide incorporates a four-carbon butanamide linker connecting the 4-chloro-2,5-dimethoxyphenyl head group to the terminal phenoxy moiety, whereas comparators DOI, TCB-2, and 25CN-NBOH all employ the classic phenethylamine backbone with an ethylamine linker [1][2]. This extended linker introduces additional rotatable bonds and hydrogen-bonding capacity that fundamentally alter the compound's conformational flexibility and interaction with the 5-HT2A orthosteric binding pocket [3].

Chemical Scaffold Structure-Activity Relationship Butanamide

N-(4-Chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide: Optimal Research & Industrial Application Scenarios


Polypharmacology Probe for 5-HT2A/D2/5-HT1A Multi-Target Engagement Studies

The compound's balanced affinity profile across 5-HT2A (Ki = 10 nM), D2 (Ki = 24 nM), and 5-HT1A (Ki = 39 nM) receptors [1] makes it uniquely suited for investigating multi-target pharmacology in neuropsychiatric disease models. Unlike highly selective 5-HT2A agonists (e.g., 25CN-NBOH) that lack D2 engagement, this compound enables studies of functional synergy or antagonism between serotonergic and dopaminergic signaling pathways. Researchers should verify functional activity (agonist/antagonist) at each target in their specific cellular context, as the BindingDB data report only binding affinities.

Moderate-Affinity 5-HT2A Agonist for Desensitization-Sensitive Experimental Paradigms

With a 5-HT2A Ki of 10 nM—14- to 38-fold lower than DOI (0.7 nM) and TCB-2 (0.26 nM) [2]—this compound provides a lower-potency alternative for chronic exposure studies where rapid receptor desensitization or internalization must be minimized. Applications include long-term cell culture treatments, in vivo chronic dosing regimens, and assays requiring extended receptor occupancy without supersaturating concentrations that trigger compensatory downregulation.

Butanamide Scaffold-Based Medicinal Chemistry Optimization Campaigns

The butanamide linker distinguishes this compound from the crowded phenethylamine 5-HT2A agonist patent landscape [3]. For medicinal chemistry programs seeking novel intellectual property, this scaffold offers a chemically distinct starting point for structure-activity relationship (SAR) exploration. The amide bond introduces synthetic modularity, enabling systematic variation of the terminal phenoxy group or linker length to modulate potency, selectivity, and physicochemical properties [4].

Reference Standard for Analytical Method Development and Quality Control

The compound's defined molecular structure (C18H20ClNO4; MW = 349.8 g/mol) [5] supports its use as a reference standard in HPLC, LC-MS, and NMR analytical workflows. Laboratories developing purity assays or stability-indicating methods for butanamide-containing 5-HT2A ligands can employ this compound as a well-characterized reference material, provided a Certificate of Analysis (CoA) from a reputable supplier confirms identity and purity.

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